
Methylene Blue cation
Übersicht
Beschreibung
Methylthioninium chloride, commonly referred to as methylene blue, is a salt used both as a dye and as a medication. Its chemical structure consists of a phenothiazine cation. As a medication, it plays a crucial role in treating methemoglobinemia by chemically reducing the ferric iron (Fe³⁺) in hemoglobin to ferrous iron (Fe²⁺) . Methemoglobinemia occurs when methemoglobin levels are elevated, leading to impaired oxygen transport in the blood. Methylene blue helps restore normal hemoglobin function by reducing methemoglobin back to hemoglobin.
Vorbereitungsmethoden
Synthetic Routes:
- Methylene blue can be synthesized through various routes, including the reaction of dimethylaminobenzaldehyde with thionyl chloride, followed by cyclization .
- Another method involves the reaction of N,N-dimethylaniline with sulfur and iron(III) chloride .
Industrial Production:
- Industrial production methods typically involve large-scale synthesis using the above routes.
- The compound is then purified and formulated for medical use.
Analyse Chemischer Reaktionen
Methylenblau unterliegt mehreren chemischen Reaktionen:
Redoxreaktionen: Es fungiert als Elektronenakzeptor und beteiligt sich an Redoxreaktionen. Zum Beispiel reduziert es MetHämoglobin zu Hämoglobin.
Oxidationsreaktionen: In hohen Dosen kann Methylenblau selbst MetHämoglobinämie induzieren und so seine übliche Rolle umkehren .
Substitutionsreaktionen: Methylenblau ist zwar nicht direkt beteiligt, aber die Reduktion von MetHämoglobin durch Methylenblau beinhaltet die Substitution des dreiwertigen Eisens durch zweiwertiges Eisen.
Häufige Reagenzien und Bedingungen variieren je nach spezifischer Reaktion, aber die Vielseitigkeit der Verbindung macht sie in verschiedenen Kontexten wertvoll.
Wissenschaftliche Forschungsanwendungen
Methylenblau findet Anwendungen über die Behandlung der MetHämoglobinämie hinaus:
Histologie und Färbung: Es wird in Laboren zum Färben von biologischen Geweben verwendet, um die Mikroskopie und Diagnose zu unterstützen.
Antibakterielle Eigenschaften: Die Forschung untersucht seine potenziellen antimikrobiellen Wirkungen, insbesondere gegen multiresistente Bakterien.
Neuroprotektion: Studien deuten darauf hin, dass Methylenblau Nervenzellen schützen und neurodegenerative Erkrankungen mildern kann.
5. Wirkmechanismus
- Der primäre Mechanismus von Methylenblau beinhaltet die Reduktion von MetHämoglobin zu Hämoglobin, wodurch die Sauerstofftransportkapazität wiederhergestellt wird.
- Es interagiert auch mit dem mitochondrialen Elektronentransport, was möglicherweise die zelluläre Energieproduktion und den oxidativen Stress beeinflusst.
Wirkmechanismus
- Methylene blue’s primary mechanism involves reducing methemoglobin to hemoglobin, restoring oxygen-carrying capacity.
- It also interacts with mitochondrial electron transport, potentially influencing cellular energy production and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- Methylenblau zeichnet sich durch seine Doppelfunktion als Farbstoff und Medikament aus.
- Zu ähnlichen Verbindungen gehören andere Phenothiazine und Farbstoffe wie Toluidinblau.
Eigenschaften
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTBFTRPCNLSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3S+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047009 | |
| Record name | Methylene blue cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-82-4 | |
| Record name | Methylene Blue cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylthioninium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylene blue cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLENE BLUE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


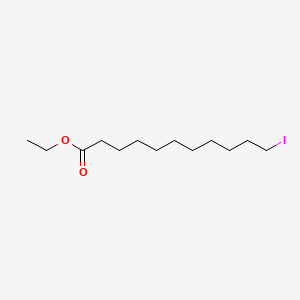

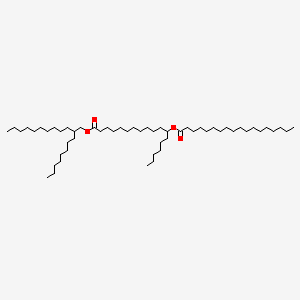
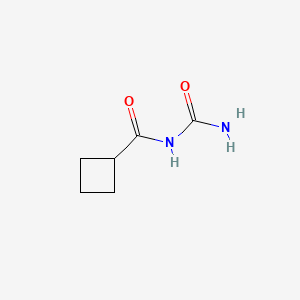
![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)
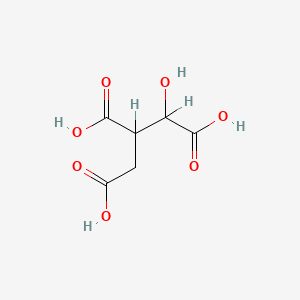
![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B1196413.png)


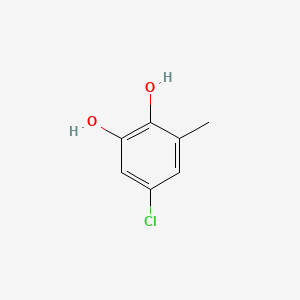

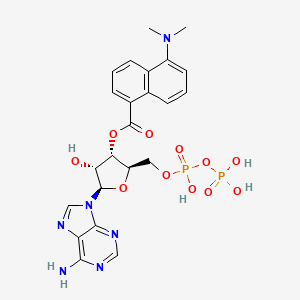

![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)
